![molecular formula C7H7F3N2O B3318773 3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole CAS No. 1022931-48-1](/img/structure/B3318773.png)
3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole
Overview
Description
3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole is a chemical compound with a unique molecular structure that has gained significant attention in the scientific research community. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
Synthesis and Characterization
Development of Synthetic Methods : Researchers have developed practical synthetic approaches for the preparation of trifluoromethyl pyrazoles, including 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles. The transformation of the carboxylic group into a trifluoromethyl group using sulfur tetrafluoride is a key step, allowing gram-scale preparation and characterization through crystallographic analysis and fluorescence measurements (Gerus et al., 2012).
Diverse Synthesis Procedures : Improved and efficient synthesis procedures for trifluoromethyl substituted pyrazoles have been developed, starting from β-diketones and using cost-effective materials. The thermal properties of these pyrazoles have been characterized using differential scanning calorimetry (Grünebaum et al., 2016).
Chemical Properties and Reactions
New Routes for Chemical Synthesis : A novel synthetic route to 3-(heteroaryl) tetrahydropyrazolo[3,4-c]pyridines was developed, using Suzuki-Miyaura cross-coupling methodology. This process allows a range of substituents at the C3 position of the tetrahydropyrazolo[3,4-c]pyridine skeleton (Kemmitt et al., 2014).
Coordination Chemistry : Heteroleptic Ir(III) metal complexes bearing pyrazoles, including trifluoromethyl pyrazoles, exhibit highly efficient room-temperature blue phosphorescence. The study provides insights into the structural and electronic properties of these complexes, which are important for designing blue phosphorescent emitters (Yang et al., 2005).
Building Blocks for Bioactive Compounds : Pyrazoles, particularly those with fluorinated groups like 3,5-bis(trifluoromethyl)-1H-pyrazole, are important building blocks in the preparation of bioactive compounds and materials due to their rich coordination chemistry. These compounds exhibit unusual properties and can be transformed into a variety of functionalized derivatives (Maspero et al., 2012).
Advanced Organic Synthesis
Copper-Mediated Synthesis : A copper-mediated synthesis of 4-(trifluoromethyl)pyrazoles demonstrates a domino sequence of cyclization, trifluoromethylation, and detosylation to produce N-H pyrazole cores. This method is noted for its mild conditions and functional group compatibility, showcasing the versatility of trifluoromethyl pyrazoles in organic synthesis (Wang et al., 2017).
Regioselective Synthesis Techniques : The regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives has been achieved from various precursors, demonstrating the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Sano & Hara, 2010).
properties
IUPAC Name |
3-(trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-4-1-2-13-3-5(4)11-12-6/h1-3H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJBKVPDGFHFLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=NN2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679181 | |
Record name | 3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1022931-48-1 | |
Record name | 1,4,5,7-Tetrahydro-3-(trifluoromethyl)pyrano[3,4-c]pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022931-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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